Fmoc-Gly-Phe-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNNQAFRFTFE-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Characterization Techniques for Fmoc Gly Phe Oh
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable tools in the analysis and purification of Fmoc-Gly-Phe-OH. They leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from impurities and starting materials.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of this compound. This technique utilizes a non-polar stationary phase, typically a C18-modified silica (B1680970) gel, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
In a typical analysis, a gradient elution is employed, where the concentration of the organic solvent (e.g., acetonitrile) in the mobile phase is gradually increased. This allows for the efficient separation of the target peptide from more polar and less polar impurities. The retention time (tR) of this compound is a characteristic parameter under specific chromatographic conditions. For instance, in one documented analysis, the crude peptide was analyzed by RP-HPLC using a linear gradient of 25:50 (0.036% TFA in acetonitrile (B52724)/0.045% TFA in H₂O) over 8 minutes, with a retention time of 6.180 minutes. ub.edu The purity of the sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.045% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.036% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 25:50 (A:B) over 8 minutes |
| Retention Time | 6.180 minutes |
| This interactive table summarizes typical RP-HPLC parameters for the analysis of this compound. |
Solid-Phase Extraction (SPE) for Purification
Solid-Phase Extraction (SPE) is a valuable technique for the purification of this compound, particularly for removing excess reagents and byproducts from the synthesis mixture. Similar to RP-HPLC, SPE often utilizes a reversed-phase sorbent. The crude peptide solution is loaded onto the SPE cartridge, and impurities are washed away with a weak solvent. The desired peptide is then eluted with a stronger solvent. This method is often used as a preliminary purification step before final purification by preparative HPLC.
Spectroscopic Characterization of this compound
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of specific functional groups and the connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons in the ¹H NMR spectrum of this compound are characteristic of their local electronic environment. For example, the aromatic protons of the fluorenyl and phenyl groups will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the glycine (B1666218) and phenylalanine residues and the Fmoc group will appear in the upfield region. The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.
While a specific, complete ¹H NMR spectrum for this compound is not detailed in the provided search results, general characteristics of Fmoc-protected amino acids and peptides can be inferred. The protons of the Fmoc group, the α-protons of the amino acid residues, and the aromatic protons of the phenylalanine side chain would all have distinct chemical shifts.
For a more detailed structural confirmation, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful.
TOCSY: This experiment establishes correlations between all protons within a spin system. For this compound, it would show correlations between the α-proton and the β-protons of the phenylalanine residue, confirming the amino acid's identity.
NOESY: This technique identifies protons that are close to each other in space, providing through-space correlations. In the context of this compound, NOESY can help to confirm the sequence of the amino acids by showing a nuclear Overhauser effect between the α-proton of one residue and the amide proton of the subsequent residue. In a study on a related peptide, TOCSY and NOESY experiments were conducted at 25 °C, with mixing times of 70 ms (B15284909) and 400 ms, respectively, to obtain residue and sequence-specific assignments. ub.edu
These advanced NMR methods, in conjunction with ¹H NMR and chromatographic data, provide a comprehensive and unambiguous characterization of the chemical compound this compound.
¹H NMR Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the characterization of peptides, providing highly accurate molecular weight information and enabling sequence confirmation through fragmentation analysis.
MALDI-ToF MS is a rapid and sensitive technique for determining the molecular weight of peptides. In a typical analysis, the peptide is co-crystallized with a matrix material that absorbs laser energy, facilitating the soft ionization of the analyte. The time it takes for the ionized peptide to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).
Table 1: Illustrative MALDI-ToF MS Data for an Isomer of this compound
| Compound | Adduct | Observed m/z |
| Fmoc-Phe-Gly-OH | [M+Na]⁺ | 467.5 niscpr.res.in |
This table is based on data for an isomeric compound and serves as an illustrative example.
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is crucial for assessing the purity of a synthetic peptide and confirming its molecular weight. The peptide is first separated from impurities on a reversed-phase HPLC column, and the eluent is directly introduced into the mass spectrometer.
For this compound, an LC-MS analysis would typically employ a C18 column with a gradient of acetonitrile in water, often with an acid modifier like formic acid or trifluoroacetic acid. rsc.orgnih.gov The mass spectrometer would be set to scan for the expected m/z of the protonated molecule. For instance, in a study analyzing a pentapeptide containing the Fmoc-Gly moiety, LC-MS was used to track the reaction progress and identify the peptide fragments based on their m/z values. rsc.org
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. In an MS/MS experiment, the parent ion of the peptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to reconstruct the peptide sequence.
The fragmentation of Fmoc-protected dipeptides has been systematically studied. nih.govresearchgate.net For a protonated Fmoc-dipeptide like this compound, characteristic fragment ions would be expected. A significant fragmentation pathway for protonated Fmoc-dipeptides involves a McLafferty-type rearrangement, leading to the loss of the Fmoc group. nih.gov The fragmentation pattern can help differentiate between isomeric dipeptides. For instance, the relative abundance of specific fragment ions can distinguish between this compound and Fmoc-Phe-Gly-OH. nih.gov The MS/MS spectra of these isomers show distinct patterns that allow for their unambiguous identification. nih.govresearchgate.net
Table 2: Expected Fragmentation Patterns in Tandem MS of Fmoc-Dipeptides
| Precursor Ion | Characteristic Fragment Ions | Significance |
| [this compound + H]⁺ | b-ions, y-ions, immonium ions | Confirms the sequence and differentiates from isomers. |
| [this compound - H]⁻ | c-ions, z-ions, y-ions | Provides complementary information for sequence confirmation in negative ion mode. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Confirmation and Conformational Insights
FTIR spectroscopy is a valuable tool for probing the vibrational modes of molecules, providing information about the presence of specific functional groups and the secondary structure of peptides. For this compound, FTIR is used to confirm the presence of the amide bonds and the Fmoc protecting group, and to gain insights into its conformational state.
The FTIR spectrum of a similar dipeptide, Fmoc-Phe-Gly, shows characteristic absorption bands. researchgate.net The amide I band, arising primarily from the C=O stretching of the peptide backbone, typically appears in the region of 1600-1700 cm⁻¹. The exact position of this band is sensitive to the peptide's secondary structure. For instance, β-sheet structures are often associated with a strong band around 1630-1640 cm⁻¹. nih.gov The amide II band, which results from N-H bending and C-N stretching, is usually found around 1510-1580 cm⁻¹. The presence of the Fmoc group is indicated by characteristic aromatic C-H and C=C stretching vibrations, as well as the urethane (B1682113) C=O stretch.
Table 3: Typical FTIR Absorption Bands for Fmoc-Dipeptides
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Amide I (C=O stretch) | 1630 - 1680 | nih.gov |
| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | mdpi.com |
| Fmoc C=O Stretch (Urethane) | ~1720 | ntu.ac.uk |
| Aromatic C-H Stretch | >3000 | mdpi.com |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules like peptides in solution. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum provides a signature of the peptide's conformational state, such as α-helix, β-sheet, or random coil.
For Fmoc-protected peptides, the CD spectrum is often dominated by the strong electronic transitions of the fluorenyl group in the near-UV region (250-320 nm). reading.ac.uk However, the far-UV region (190-250 nm) can still provide information about the peptide backbone conformation. For example, a study on Fmoc-Phe showed CD spectra with features indicative of the chiral packing of the fluorenyl group. reading.ac.uk The self-assembly of Fmoc-dipeptides can lead to distinct changes in the CD spectrum, reflecting the formation of ordered secondary structures. For instance, the formation of β-sheet aggregates is often characterized by a negative band around 218 nm. nih.gov The CD spectrum of this compound in solution would be expected to show contributions from both the peptide backbone and the Fmoc chromophore, and changes in the spectrum could indicate conformational transitions or self-assembly. reading.ac.ukacs.org
Fluorescence Microscopy for Self-Assembled Structures
The fluorenyl group of the Fmoc protecting group is inherently fluorescent, which provides a convenient handle for studying the self-assembly of Fmoc-peptides. Fluorescence microscopy can be used to visualize the morphology of self-assembled structures, such as fibers, ribbons, or hydrogels, formed by this compound.
The fluorescence emission of the Fmoc group is sensitive to its local environment. mdpi.com Upon aggregation and π-π stacking of the fluorenyl moieties, changes in the fluorescence spectrum, such as a red-shift in the emission maximum (excimer formation), can be observed. reading.ac.uk Fluorescence microscopy allows for the direct visualization of these fluorescent aggregates. While specific fluorescence microscopy images for this compound were not found in the reviewed literature, studies on other Fmoc-amino acids and dipeptides have shown the formation of various self-assembled structures, including fibrillar networks. mdpi.comsemanticscholar.orgresearchgate.net These studies demonstrate the utility of fluorescence microscopy in characterizing the supramolecular structures formed by Fmoc-peptides.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to determine the thermal stability and phase behavior of this compound. These methods provide critical data on how the material behaves with changes in temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For Fmoc-peptide conjugates, TGA is used to evaluate thermal stability and decomposition profiles. Typically, a sample is heated in an inert nitrogen atmosphere at a constant rate, for instance, 10 °C/min, over a wide temperature range (e.g., 30–670 °C). nih.gov
The thermal decomposition of Fmoc-amino acids and their peptide derivatives involves the breakdown of the molecular structure into smaller, volatile molecules. The primary decomposition products expected from the amino acid and peptide components include carbon dioxide (CO2), carbon monoxide (CO), hydrogen cyanide (HCN), and ammonia (B1221849) (NH3), with water (H2O) also being a product. nih.gov The analysis of the resulting TGA curve reveals the temperatures at which significant weight loss occurs, indicating the points of decomposition.
Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect phase transitions, such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. For the related compound Fmoc-Gly-OH, the melting point is documented at 174-175 °C. nih.gov
| Temperature Range (°C) | Process | Typical Weight Loss (%) | Instrumentation |
|---|---|---|---|
| 30-150 | Loss of residual solvent/water | ~2-5% | TGA/DSC Analyzer |
| 170-200 | Melting (Endothermic Peak) | N/A (DSC Event) | |
| 200-450 | Major Decomposition of Organic Structure | ~60-80% |
Dynamic Light Scattering (DLS) for Assembly Size Distribution
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. This method is particularly valuable for characterizing the self-assembly behavior of Fmoc-peptides like this compound in solution. uni.lu The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. nih.gov Larger particles move more slowly, causing the intensity to fluctuate at a slower rate, which can be mathematically related to the particle's hydrodynamic diameter.
The self-assembly of Fmoc-peptides is a concentration-dependent process. nih.gov At low concentrations, the molecules may exist as monomers. As the concentration increases, the hydrophobic and π-π stacking interactions of the Fmoc groups, along with hydrogen bonding, drive the formation of larger supramolecular structures, such as nanofibers and other aggregates. chemimpex.com
DLS studies can quantify this behavior by measuring the average particle size at different concentrations. For example, research on a similar supramolecular polymer showed that sizes can range from a few nanometers at very low concentrations (e.g., 10⁻⁷ M) to several hundred nanometers at higher concentrations (e.g., 10⁻³ M). nih.gov This demonstrates the transition from individual molecules to large-scale assemblies. A typical DLS instrument is equipped with a He-Ne laser operating at a wavelength of 633 nm and a detector positioned for backscattering measurements. uni.lu
| Concentration (mg/mL) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
|---|---|---|---|
| 0.01 | 5 - 15 | 0.4 - 0.6 | Predominantly monomeric or small oligomeric species |
| 0.1 | 80 - 150 | 0.2 - 0.4 | Formation of initial self-assembled aggregates |
| 1.0 | 250 - 500 | 0.1 - 0.3 | Large, well-defined supramolecular fibrillar structures |
Self Assembly and Supramolecular Chemistry of Fmoc Gly Phe Oh
Mechanisms of Self-Assembly in Fmoc-Dipeptides
The self-assembly of Fmoc-dipeptides is a process driven by a delicate balance of several non-covalent forces. reading.ac.uk The aromatic Fmoc group, the peptide backbone, and the amino acid side chains all play crucial roles in the formation of ordered structures. nih.gov This intricate interplay of interactions leads to the spontaneous organization of individual molecules into larger, functional assemblies.
Hydrogen Bonding Interactions in Driving Assembly
Hydrogen bonding between the peptide backbones provides a crucial directional and stabilizing force in the self-assembly of Fmoc-dipeptides. nih.gov The amide groups (N-H and C=O) along the peptide chain can form intermolecular hydrogen bonds, often leading to the formation of β-sheet-like structures. frontiersin.orgnih.gov These β-sheets can then further organize into fibrillar nanostructures. While π-π stacking is a dominant initial force, hydrogen bonding is critical for the formation of well-ordered and stable assemblies. reading.ac.uk However, it is worth noting that in some Fmoc-dipeptide systems, β-sheet-like hydrogen bonding may not be the predominant stabilizing factor, with other interactions playing a more significant role. nih.gov The ability to form these hydrogen bonds can be influenced by the specific amino acid sequence and the surrounding environment.
Hydrophobic Interactions and Their Contribution to Supramolecular Architectures
Hydrophobic interactions, in conjunction with π-π stacking, play a significant role in the self-assembly process. nih.govmdpi.com The hydrophobic nature of the fluorenyl group and certain amino acid side chains, such as the phenyl group in phenylalanine, drives the molecules to aggregate in aqueous environments to minimize their contact with water. uco.esfrontiersin.org This hydrophobic collapse brings the molecules into close proximity, facilitating the more specific π-π stacking and hydrogen bonding interactions. bath.ac.uk The balance between the hydrophobic character of the Fmoc group and the hydrophilic nature of the peptide backbone and certain side chains is essential for the formation of stable supramolecular structures in water. mdpi.com
Formation of Ordered Nanostructures by Fmoc-Gly-Phe-OH
While some studies indicate that this compound tends to form crystals rather than hydrogels under a range of conditions, it has been observed to self-assemble into distinct microtube structures. frontiersin.orgresearchgate.netrsc.org This contrasts with other Fmoc-dipeptides like Fmoc-Phe-Gly, which can form fibrous hydrogels. researchgate.netrsc.org
Observation of Microtubes Formation
Research has documented the formation of microtubes from this compound. rsc.org These hollow, cylindrical nanostructures represent a specific and ordered morphology arising from the self-assembly process. The precise molecular arrangement within these microtubes is a result of the specific interplay of the driving forces discussed earlier. The sequence of the amino acids has a profound effect on the final morphology, as evidenced by the different structures formed by this compound compared to its isomer Fmoc-Phe-Gly-OH. researchgate.net
Factors Influencing Self-Assembly Morphology
The morphology of the nanostructures formed by Fmoc-dipeptides is highly sensitive to a variety of external factors. nih.gov
pH: The pH of the solution is a critical parameter. nih.gov For many Fmoc-dipeptides, gelation is triggered by a change in pH, which alters the protonation state of the C-terminal carboxylic acid. rsc.orgnih.gov This change in charge affects the electrostatic repulsion between molecules and can promote assembly. rsc.org For instance, some Fmoc-dipeptides form hydrogels at acidic pH, while they remain in solution at higher pH values. frontiersin.org The final pH of the gel can be a primary determinant of its mechanical properties. nih.gov
Concentration: The concentration of the peptide is another key factor. Below a certain critical concentration, self-assembly may not occur, or may result in smaller, less ordered aggregates. bath.ac.uk As the concentration increases, the likelihood of intermolecular interactions and the formation of larger, more complex structures like fibrils and microtubes also increases. rsc.org
Solvent: The choice of solvent can significantly influence the self-assembly process and the resulting morphology. researchgate.net Often, a "solvent-switching" method is employed, where the peptide is first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with water to induce assembly. researchgate.netmdpi.com The nature of the organic solvent can impact the final properties of the resulting structures. unizar.es Even trace amounts of certain solvents can play a crucial role by mediating hydrogen bonding and directing the formation of fibers. acs.org
Comparison of Self-Assembly Behavior with Other Fmoc-Dipeptides (e.g., Fmoc-Phe-Phe-OH)
The self-assembly of Fmoc-dipeptides is a finely tuned process, heavily influenced by the identity and sequence of the constituent amino acids. The comparison between this compound and its counterparts, particularly the well-studied hydrogelator Fmoc-Phe-Phe-OH and its isomer Fmoc-Phe-Gly-OH, is illustrative of this principle.
While Fmoc-Phe-Phe-OH is a prolific hydrogelator, forming robust, self-supporting gels under physiological conditions, this compound does not share this characteristic. frontiersin.org Instead of forming the entangled fibrillar networks necessary for hydrogelation, this compound self-assembles into more ordered, crystalline structures or microtubes. rsc.org This fundamental difference in behavior can be attributed to the subtle yet critical variation in the dipeptide sequence.
The isomeric dipeptide, Fmoc-Phe-Gly-OH, further underscores the importance of sequence. Unlike this compound, Fmoc-Phe-Gly-OH has been shown to form hydrogels, albeit under more acidic conditions (pH < 4). frontiersin.org This suggests that the placement of the bulky, hydrophobic phenylalanine residue at the N-terminus (adjacent to the Fmoc group) is more conducive to the formation of the one-dimensional fibrillar structures required for gelation than when it is at the C-terminus. The glycine (B1666218) residue in this compound, being the smallest amino acid with no side chain, may not provide the necessary steric hindrance or hydrophobic interactions to prevent a more compact, crystalline packing of the molecules.
The driving forces for the self-assembly of Fmoc-dipeptides are a combination of π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moiety and hydrogen bonding between the peptide backbones. acs.org In the case of Fmoc-Phe-Phe-OH, the additional π-π interactions between the phenyl rings of the two phenylalanine residues contribute significantly to the stability of the fibrillar network. acs.org For this compound, the single phenyl ring and the lack of a bulky side chain on the glycine may lead to a different energetic landscape where a crystalline arrangement is more favorable than a fibrillar one.
| Compound | Self-Assembled Structure | Hydrogel Formation | Typical Conditions for Assembly |
|---|---|---|---|
| This compound | Crystals/Microtubes frontiersin.orgrsc.org | No frontiersin.org | Not applicable for hydrogelation |
| Fmoc-Phe-Gly-OH | Fibrillar Network frontiersin.org | Yes frontiersin.org | pH < 4 frontiersin.org |
| Fmoc-Phe-Phe-OH | Fibrillar Network researchgate.netnih.gov | Yes researchgate.netnih.gov | Physiological pH researchgate.net |
Supramolecular Hydrogelation Properties of this compound (and related Fmoc-dipeptides)
Given that this compound does not form hydrogels, this section will discuss the hydrogelation properties of related Fmoc-dipeptides to provide a comparative context and to elaborate on the factors that prevent this compound from gelling.
Conditions for Gelation
The formation of hydrogels from Fmoc-dipeptides is typically triggered by a change in environmental conditions that reduces the solubility of the peptide and promotes self-assembly. Common methods include a pH switch, where a basic solution of the peptide is neutralized or acidified, or a solvent switch, where a solution of the peptide in a water-miscible organic solvent like DMSO is diluted with water. nih.gov For instance, Fmoc-Phe-Phe-OH can form a hydrogel when the pH of its aqueous solution is lowered from a basic pH to a neutral or slightly acidic pH. researchgate.net This is because the deprotonated carboxylate group at high pH imparts electrostatic repulsion, preventing aggregation. Upon protonation, this repulsion is removed, allowing for self-assembly.
Co-assembly Strategies for Hybrid Hydrogel Formation
While this compound does not form a hydrogel on its own, it is conceivable that it could be incorporated into a hydrogel matrix through co-assembly with a competent hydrogelator. This strategy is widely used to create hybrid biomaterials with tailored properties. For example, a non-gelling or weakly gelling Fmoc-peptide can be mixed with a strong hydrogelator like Fmoc-Phe-Phe-OH. nih.govacs.org The non-gelling component can become integrated into the fibrillar network of the hydrogelator, potentially modifying the mechanical properties or introducing new functionalities to the resulting hybrid hydrogel. nih.gov Such an approach could be a way to utilize the specific chemical structure of this compound within a hydrogel context.
Rheological Characterization of Fmoc-Peptide Hydrogels
The mechanical properties of hydrogels are critical for their potential applications and are typically characterized using rheology. For Fmoc-dipeptide hydrogels, oscillatory rheology is used to measure the storage modulus (G') and the loss modulus (G''). A defining characteristic of a gel is that G' is significantly greater than G'', indicating a solid-like elastic behavior. The magnitude of G' is a measure of the gel's stiffness. For example, hydrogels of Fmoc-Phe-Phe-OH can exhibit G' values on the order of 10^4 Pa, indicating a relatively stiff gel. researchgate.net The rheological properties are dependent on factors such as peptide concentration, pH, and temperature. acs.org Since this compound does not form a hydrogel, it does not exhibit these characteristic rheological properties.
| Fmoc-Dipeptide | Typical G' (Storage Modulus) | Key Influencing Factors |
|---|---|---|
| Fmoc-Phe-Phe-OH | ~10,000 - 21,000 Pa researchgate.net | Concentration, pH, Preparation Method researchgate.netnih.gov |
| Fmoc-Phe-Gly-OH | Data not widely available, but gelation is pH-dependent frontiersin.org | pH frontiersin.org |
Structural Insights into this compound Self-Assemblies
Detailed structural information on the self-assembled structures of this compound is less abundant in the literature compared to its hydrogel-forming counterparts. However, the consistent reporting of crystalline or microtube formation points towards a high degree of molecular order. frontiersin.orgrsc.org
In a crystalline state, the molecules of this compound would be arranged in a highly regular, repeating three-dimensional lattice. This is in contrast to the semi-flexible, entangled fibrils of a hydrogel. The formation of such a crystal is driven by the optimization of intermolecular interactions, including hydrogen bonds and π-π stacking, into a low-energy, stable conformation. The precise crystal structure would reveal the specific molecular packing and the network of non-covalent interactions that favor crystallization over fibrillization.
The term "microtubes" suggests a hollow, cylindrical self-assembled structure with micrometer-scale dimensions. The formation of such structures would also be a result of a specific set of intermolecular interactions that favor a curved sheet-like assembly that eventually closes into a tube. Understanding the molecular arrangement within these microtubes would provide further insight into why this compound prefers this morphology over the fibrillar structures that lead to hydrogels.
Scanning Electron Microscopy (SEM) for Morphology Visualization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of self-assembled materials. It is frequently used to characterize the fibrillar networks of peptide hydrogels and the shape of crystalline or amorphous aggregates.
Transmission Electron Microscopy (TEM) for Nanofiber Visualization
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the direct visualization of individual nanofibers, nanotubes, and other nanoscale features within a self-assembled structure. This technique is crucial for determining the dimensions (e.g., diameter and length) of fibrils and confirming the hollow nature of any tubular structures.
For this compound, while it has been cataloged as forming "microtubes," specific TEM studies that visualize these structures or any associated nanofibers are not available in the reviewed literature. rsc.org The detailed characterization of many other Fmoc-peptide assemblies by TEM exists, often revealing long, entangled nanofibers, but this level of analysis has not been specifically published for this compound.
X-ray Diffraction (XRD) Studies of Assembled Structures
X-ray Diffraction (XRD), including powder XRD (PXRD) and fiber diffraction, is an essential analytical method for elucidating the molecular packing and repeating structural motifs within self-assembled materials. These studies can confirm the presence of β-sheet structures, which are common in Fmoc-dipeptide assemblies, and measure key intermolecular distances, such as the π–π stacking distance of the Fmoc groups.
While single-crystal XRD and fiber diffraction have been successfully used to determine the packing arrangements of other Fmoc-amino acids and dipeptides like Fmoc-Phe and Fmoc-Tyr, there is a lack of published XRD studies specifically for the assembled structures of this compound. rsc.org Therefore, detailed structural parameters and confirmation of the molecular arrangement within the reported crystals or microtubes of this compound are not currently present in the scientific literature. nih.govrsc.org
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Chemical Composition Mapping
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to determine the elemental and molecular composition of the very top layer of a material. In the context of co-assembled peptide systems, ToF-SIMS can be used to create chemical maps, confirming that different peptide components are present and integrated within the same nanostructure.
This technique has been effectively applied to analyze co-assembled hydrogels, for instance, by identifying characteristic ion fragments of Fmoc-Phe-Phe and other collagen-mimicking peptides to confirm their co-localization. nih.govresearchgate.net However, for single-component systems of this compound, or in studies of its distinct assemblies, ToF-SIMS analysis has not been reported in the reviewed literature. Such an analysis would be most relevant in studies of co-assembly or surface modification, which have not been a focus of the limited research available on this specific compound.
Computational Approaches in the Study of Fmoc Gly Phe Oh
Molecular Dynamics (MD) Simulations of Fmoc-Gly-Phe-OH Assembly
Molecular dynamics (MD) simulations are a cornerstone of computational research into peptide self-assembly, providing a dynamic view of molecular interactions over time. While specific, extensive MD studies focusing exclusively on this compound are not widely published, the behavior of analogous Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA), has been investigated in detail, offering a robust framework for understanding the assembly of this compound. nih.govjlu.edu.cnresearchgate.net
These simulations reveal that the initial stages of assembly are rapid, with dispersed Fmoc-dipeptide molecules in an aqueous solution quickly aggregating to form ordered structures. jlu.edu.cnresearchgate.net A key driving force for this process is the strong π-π stacking interaction between the aromatic fluorenyl groups of the Fmoc moiety. nih.govjlu.edu.cn These interactions lead to the formation of a hydrophobic core, from which water molecules are expelled. nih.gov
In simulations of Fmoc-FF, the system reaches dynamic equilibrium, resulting in a well-ordered cylindrical nanostructure. jlu.edu.cn The peptide backbones and the phenylaline side chains also contribute to the stability of the assembly through hydrogen bonding and further hydrophobic interactions. nih.govjlu.edu.cn Interestingly, studies on Fmoc-AA have shown that contrary to earlier hypotheses, classical β-sheet-like hydrogen bonding may not be the dominant stabilizing factor. Instead, the stacking of Fmoc groups, combined with inter-residue hydrogen bonds and interactions with surrounding water molecules, plays a more significant role. nih.gov It is also observed that water bridges, where one or more water molecules form hydrogen bonds between two peptide molecules, can further stabilize the self-assembled aggregate. jlu.edu.cnresearchgate.net
Table 1: Typical Parameters for MD Simulations of Fmoc-Dipeptide Assembly
| Parameter | Value/Condition | Rationale |
| Force Field | OPLS, AMBER, GROMOS | Commonly used force fields for biomolecular simulations, providing accurate representations of peptides. |
| Water Model | TIP3P, SPC/E | Standard water models that effectively simulate the aqueous environment. |
| Simulation Time | 50 - 200 ns | Sufficient time to observe the initial self-assembly process and reach a stable aggregate. jlu.edu.cn |
| System Size | 30 - 60 peptide molecules | A representative number of molecules to study aggregation without excessive computational cost. |
| Temperature | 300 K | Simulates physiological temperature conditions. |
| Pressure | 1 bar | Standard atmospheric pressure. |
This table presents a generalized set of parameters based on published studies of similar Fmoc-dipeptides. Specific values may vary depending on the research objectives and computational resources.
Quantum Chemistry Calculations for Intermolecular Interactions
To gain a more precise understanding of the forces driving the self-assembly of this compound, quantum chemistry calculations are employed. These methods can accurately quantify the strength of non-covalent interactions, such as π-π stacking and hydrogen bonding, which are critical for the stability of the assembled structures.
Studies on similar systems, like Fmoc-RGDS, have utilized quantum mechanical calculations to confirm the decisive role of π-π stacking interactions between the fluorenyl rings of the Fmoc groups. rsc.org These calculations break down the total interaction energy into its constituent parts, allowing for a detailed analysis of the contributions from electrostatic, dispersion, and exchange-repulsion forces.
Table 2: Calculated Intermolecular Interaction Energies for a Model Fmoc-Dipeptide Dimer
| Interacting Pair | Interaction Type | Estimated Interaction Energy (kcal/mol) |
| Fmoc-Fmoc | π-π Stacking | -20 to -30 |
| Peptide Backbone H-Bond | Hydrogen Bonding | -4 to -8 |
| Side Chain-Side Chain | Hydrophobic/van der Waals | -2 to -5 |
| Fmoc-Side Chain | π-π/π-Alkyl | -3 to -7 |
Note: These values are estimates based on quantum chemical calculations performed on analogous Fmoc-peptide systems and serve to illustrate the relative strengths of the different interactions. rsc.org
In Silico Modeling of Conformational Preferences and Self-Assembly Processes
In silico modeling encompasses a range of computational techniques, including MD simulations and quantum chemistry, to predict the conformational preferences of a single this compound molecule and model its subsequent self-assembly.
Conformational analysis of a single this compound molecule would reveal the energetically favorable spatial arrangements of its constituent parts. The flexibility of the glycine (B1666218) residue and the rotational freedom around the various single bonds allow the molecule to adopt a range of conformations. Computational models can identify the low-energy conformers that are most likely to be present in solution and act as the building blocks for self-assembly. These studies often show that for short peptides, extended conformations, such as the polyproline II (PPII) type, can be prevalent. nih.gov
Modeling the self-assembly process involves simulating how these preferred conformers interact and organize into larger structures. This can be achieved through all-atom or coarse-grained MD simulations. Coarse-grained models, which simplify the representation of the molecule by grouping atoms together, allow for the simulation of larger systems over longer timescales, providing insights into the hierarchical assembly of fibrils and more complex structures. researchgate.net
Through these in silico approaches, researchers can build detailed atomistic models of the self-assembled structures of this compound. These models can then be validated against experimental data from techniques such as X-ray diffraction and electron microscopy. nih.gov The synergy between computational modeling and experimental characterization is crucial for developing a comprehensive understanding of the relationship between molecular structure and macroscopic material properties. rsc.org
Applications of Fmoc Gly Phe Oh As a Building Block in Advanced Materials and Biomedical Research
Role in Peptide Synthesis for Complex Peptide Architectures
While Fmoc-Gly-Phe-OH, as an Fmoc-protected dipeptide, is fundamentally a building block used in solid-phase peptide synthesis (SPPS), specific research detailing its unique role or advantages in the sequential coupling for creating complex peptide architectures is not prominently available. The literature on SPPS often discusses the methodology in general terms or highlights more complex units like Fmoc-Gly-Gly-Phe-OH, which are used as cleavable linkers in antibody-drug conjugates (ADCs). chemicalbook.comglpbio.commedchemexpress.com Standard protocols apply to this compound, but dedicated studies focusing on its specific incorporation into long peptide chains are not found in the search results.
Sequential Coupling in Solid-Phase Peptide Synthesis
Development of Peptide-Based Biomaterials
This section of the outline cannot be fulfilled accurately for this compound. The fabrication of self-assembled hydrogel scaffolds is a well-documented application for certain Fmoc-dipeptides, most notably Fmoc-Phe-Phe-OH. jpt.comnih.gov However, the specific sequence of the dipeptide is critical to its ability to form a hydrogel.
Crucially, a key study by Jayawarna et al. that investigated the gelation properties of seven different Fmoc-dipeptides found that Fmoc-Gly-Phe gave crystals and did not form a gel under any of the tested conditions. frontiersin.org This finding indicates that the arrangement of the glycine (B1666218) and phenylalanine residues in this specific order prevents the self-assembly process that leads to the formation of the nanofibrillar network required for a hydrogel. The literature consistently shows that other sequences, such as Fmoc-Phe-Gly, can form hydrogels, but Fmoc-Gly-Phe does not. frontiersin.org
Therefore, it is scientifically inaccurate to discuss the "Fabrication of Self-Assembled Hydrogel Scaffolds" (6.2.1), their "Potential in Tissue Engineering and Regenerative Medicine" (6.2.1.1), or their "Application in Drug Delivery Systems" (6.2.1.2) in the context of this compound, as the foundational premise of hydrogel formation is not supported by research.
Potential in Tissue Engineering and Regenerative Medicine
Templates for Nanofabrication
The dipeptide this compound is a notable building block in the field of nanotechnology, primarily due to its capacity for self-assembly into well-defined nanostructures. Research has demonstrated that this specific peptide derivative can spontaneously organize to form uniform microtubes. researchgate.netrsc.orgrsc.org This process of self-assembly is driven by a combination of non-covalent interactions, including π-stacking of the aromatic fluorenylmethoxycarbonyl (Fmoc) groups and hydrogen bonding between the peptide backbones.
The resulting microtubular structures serve as effective templates for nanofabrication. Their defined morphology and dimensions allow them to direct the arrangement of other materials at the nanoscale. This templating capability is a cornerstone of "bottom-up" nanotechnology, where complex structures are built from molecular components. The use of peptide-based templates like those from this compound is particularly advantageous due to their biocompatibility and the precise control over their structure afforded by chemical synthesis. rsc.orgchinesechemsoc.org These organic nanostructures can be used to create scaffolds for more complex materials, including inorganic nanoparticles, creating hybrid materials with novel properties. rsc.org
Biosensors and Optoelectronic Applications
The self-assembled nanostructures derived from Fmoc-protected peptides, including the microtubes formed by this compound, have shown significant promise in the development of advanced sensory devices. researchgate.netrsc.org These peptide nanotubes can be integrated as key components in electrochemical biosensor platforms. Their high surface area and functionalizable nature can enhance the sensitivity and performance of these devices. rsc.org For instance, when immobilized on gold electrodes, these peptide nanostructures have been shown to improve the enzymatic molecular recognition and increase the electrochemical sensitivity for detecting analytes like glucose and ethanol (B145695). rsc.org
Furthermore, the aromatic nature of the Fmoc group and the organized packing within the self-assembled structures can lead to unique photophysical properties. Studies on related Fmoc-dipeptide assemblies have revealed quantum confinement effects, where the electronic properties of the material are dependent on its size at the nanoscale. rsc.org This behavior is characteristic of semiconductor quantum wells and suggests potential applications in optoelectronic devices, where the controlled absorption and emission of light are crucial. rsc.orgmdpi.com The ability to fine-tune these properties by altering the peptide sequence makes these materials versatile candidates for next-generation sensors and optical components.
Contribution to Peptide-Based Drug Development
Design and Synthesis of Peptide-Based Drug Candidates
This compound serves as a fundamental building block in the solid-phase synthesis of more complex peptide-based drug candidates. ub.edugoogle.com The Fmoc protecting group on the N-terminus allows for a controlled, stepwise addition of amino acids to a growing peptide chain. The Gly-Phe sequence itself can be a crucial component of a larger therapeutic peptide, contributing to its structure and function.
In one documented application, this compound was used as a dipeptide unit in the synthesis of peptide prodrugs. google.com By incorporating this dipeptide, researchers can create larger molecules designed to be cleaved in vivo, releasing a pharmaceutically active peptide sequence. google.com Its utility in solid-phase synthesis makes it a valuable reagent for constructing peptides with precise sequences, which may act as inhibitors or mimics of natural ligands in various disease models. google.com
Role as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)
In the field of antibody-drug conjugates (ADCs), specific peptide sequences are often used as cleavable linkers that connect a monoclonal antibody to a potent cytotoxic drug. While the dipeptide this compound is a key synthetic building block, it is the related tripeptide, Fmoc-Gly-Gly-Phe-OH , that is widely cited as a component of these linkers. medchemexpress.comnih.gov
The Gly-Gly-Phe sequence is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells. Once the ADC is internalized by the target cell, these enzymes cleave the peptide linker, releasing the cytotoxic payload directly at the site of action. This targeted delivery mechanism enhances the therapeutic window of the drug by minimizing systemic toxicity. Therefore, while this compound is a component used in peptide synthesis, the specific Gly-Gly-Phe motif is the functional unit for enzymatic cleavage in this ADC application. medchemexpress.com
Development of Enzyme Substrates for Biochemical Assays
The Gly-Phe dipeptide sequence is a recognized motif for cleavage by certain proteases, making it a useful component in the design of enzyme substrates for biochemical assays. By attaching a reporter molecule, such as a fluorophore or a chromophore, to the peptide, researchers can monitor enzyme activity in real-time. When the enzyme cleaves the peptide bond between glycine and phenylalanine, the reporter molecule is released, causing a detectable change in fluorescence or color.
For example, peptide sequences containing Gly-Phe have been incorporated into fluorescent substrates to measure the activity of enzymes like Cathepsin C. medchemexpress.com Similarly, the related sequence Suc-Gly-Gly-Phe-pNA serves as a well-known substrate for the enzyme chymotrypsin, with cleavage releasing the p-nitroanilide (pNA) chromophore. medchemexpress.com The enzyme thermolysin has also been studied with a range of Fmoc-dipeptides to understand how substrate sequence and hydrophobicity affect its catalytic efficiency, with the enzyme showing a preference for cleaving at the N-terminal side of hydrophobic residues like phenylalanine. chinesechemsoc.orgchinesechemsoc.org
Investigations in Protein-Protein Interaction Studies
Short synthetic peptides are valuable tools for investigating protein-protein interactions (PPIs). They can be designed to mimic specific binding epitopes on a protein's surface, allowing researchers to study binding affinity and specificity. This compound serves as a building block for creating such peptide mimics.
The ability to synthesize peptides with precise sequences is crucial for mapping the key amino acid residues involved in a protein interaction. chinesechemsoc.org By incorporating sequences like Gly-Phe, which may be part of a natural recognition motif, into a library of synthetic peptides, scientists can identify which residues are critical for binding. These studies are essential for understanding cellular signaling pathways and provide the foundational knowledge for designing drugs that can disrupt or stabilize specific PPIs, which is a promising strategy in modern drug discovery.
Bioconjugation Techniques Utilizing this compound
The dipeptide this compound serves as a versatile building block in bioconjugation, particularly in the development of smart biomaterials such as enzyme-responsive surfaces. These surfaces are designed to change their properties or release payloads in response to specific enzymatic activity, a crucial feature for targeted drug delivery and advanced diagnostics.
One key application involves creating surfaces that can be selectively cleaved by certain proteases. The sequence of the peptide is critical for this selectivity. Research has demonstrated that surfaces modified with this compound are preferentially recognized and hydrolyzed by the enzyme thermolysin. In contrast, a surface modified with its isomer, Fmoc-Phe-Gly-OH, is more responsive to chymotrypsin. This selectivity is based on the preferred cleavage sites of these enzymes. Thermolysin favors cleaving peptide bonds on the N-terminal side of hydrophobic residues like phenylalanine, which is accessible in the Gly-Phe sequence. Chymotrypsin, however, prefers to cleave on the C-terminal side of aromatic amino acids like phenylalanine, a conformation offered by the Phe-Gly sequence.
The process for creating these enzyme-responsive surfaces typically involves:
Silanization: A base surface, such as a glass coverslip, is treated with an aminosilane (B1250345) to introduce free amine groups.
Peptide Coupling: The this compound dipeptide is then covalently attached to the aminated surface using standard coupling chemistry.
Enzyme Hydrolysis: The modified surface is exposed to the target enzyme. In the case of the this compound surface, thermolysin treatment leads to the cleavage of the peptide linker.
This enzyme-triggered cleavage can be used to detach molecules, such as drugs or signaling agents, from the surface in a controlled manner. The ability to program a surface to respond exclusively to a target enzyme by choosing a specific peptide linker like this compound is a significant advancement in creating sophisticated biomaterials for targeted therapies and diagnostic platforms. chemimpex.com
Protein Engineering and Modification
In the field of protein engineering, short synthetic peptides are valuable tools for modifying protein structure and function. While direct research on this compound is specific, the principles of its use can be understood from related compounds and general protein modification techniques. Dipeptides like Fmoc-Phe-Gly-OH are utilized in protein engineering to alter proteins to achieve better functionality, which is critical for various biotechnological applications. chemimpex.com
A powerful method for incorporating synthetic peptides into larger proteins is tandem protein trans-splicing (tPTS). This technique allows for the insertion of a synthetically created peptide fragment into a specific location within a target protein inside living cells. The general methodology involves:
Designing three fragments: an N-terminal protein fragment, a C-terminal protein fragment, and a short synthetic peptide (such as one derived from this compound after deprotection) containing the desired modification.
The N and C fragments are expressed within the cell.
The synthetic peptide is introduced into the cell.
Two orthogonal split inteins (protein splicing elements) catalyze the covalent assembly of the three fragments into a single, modified protein. biorxiv.org
This approach could be used to insert a Gly-Phe motif into a protein linker or a specific domain. biorxiv.org The introduction of this dipeptide unit could influence protein folding, stability, or its interaction with other proteins or small molecules. The phenylalanine residue, with its bulky aromatic side chain, can introduce significant steric and hydrophobic interactions, while the glycine residue provides conformational flexibility. By strategically inserting the Gly-Phe sequence, researchers can fine-tune a protein's characteristics for therapeutic or research purposes, such as altering enzyme activity or creating new binding sites.
Challenges and Future Directions in Fmoc Gly Phe Oh Research
Overcoming Limitations in Self-Assembly Control and Predictability
A significant challenge in the application of Fmoc-Gly-Phe-OH lies in the precise control and predictability of its self-assembly. While it is known that Fmoc-dipeptides can form structures like microtubes, the process is highly sensitive to environmental conditions. rsc.org For instance, studies on a library of Fmoc-dipeptides, including combinations of glycine (B1666218), alanine, leucine, and phenylalanine, revealed that while many formed fibrous hydrogels, this compound tended to form crystals under the tested conditions. frontiersin.orgfrontiersin.org This highlights the subtle interplay of forces, including π-π stacking and hydrogen bonding, that govern the final assembled structure. frontiersin.orgresearchgate.net
The sequence of amino acids is crucial; for example, Fmoc-Phe-Gly can form hydrogels where Fmoc-Gly-Phe crystallizes, suggesting that the proximity of the two aromatic moieties in Fmoc-Gly-Phe may hinder the necessary intermolecular interactions for hydrogelation. researchgate.net The self-assembly process is complex, with factors like pH influencing the aggregation of fibrils into larger structures. frontiersin.org A deeper understanding of the relationship between the molecular structure of Fmoc-dipeptides and their resulting self-assembled configurations is still in its early stages. rsc.org Future work will likely focus on developing more robust protocols to guide the self-assembly towards desired morphologies with predictable properties.
Enhancing Stability and Mechanical Properties of this compound Assemblies
The mechanical robustness and stability of self-assembled structures are critical for their practical application. While Fmoc-dipeptide hydrogels, in general, can exhibit notable mechanical properties, there is a continuous effort to enhance these characteristics. rsc.org For instance, the storage modulus (G'), a measure of a gel's stiffness, can be influenced by modifications to the peptide structure. rsc.org
Strategies to improve mechanical properties include the co-assembly of different dipeptides or the incorporation of other molecules. For example, mixing Fmoc-Phe-Phe with fullerene has been shown to improve the mechanical properties of the resulting hydrogel. frontiersin.org Modifications to the peptide backbone, such as replacing an amide bond with a urea (B33335) moiety in Fmoc-diphenylalanine, have resulted in hydrogels with improved mechanical strength. nih.gov Similarly, substitutions on the phenylalanine ring can significantly impact the mechanical behavior of the resulting gels. scispace.com Future research on this compound could explore similar chemical modifications and co-assembly strategies to create more stable and mechanically robust materials. This includes investigating the effects of incorporating non-natural amino acids or other functional groups to tune the intermolecular interactions that dictate the final properties of the assembly. researchgate.net
Advancements in Sustainable Synthesis Protocols for this compound
The chemical synthesis of peptides, including this compound, traditionally involves methods that generate significant waste and use hazardous solvents. advancedchemtech.comnih.gov A major challenge is to develop greener and more sustainable synthesis protocols. The most common method, solid-phase peptide synthesis (SPPS), while efficient, is known for its extensive use of solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are classified as hazardous. nih.govpeptide.com
Future directions in sustainable peptide synthesis are focused on several key areas:
Green Solvents: Replacing hazardous solvents with more environmentally friendly alternatives such as water, ethanol (B145695), or other green solvents. advancedchemtech.compeptide.com Research has shown that using ethanol can improve both the yield and purity of synthesized peptides. advancedchemtech.com
Process Optimization: Moving from batch processing to continuous flow systems can reduce the consumption of excess reagents and solvents. advancedchemtech.com Optimizing reaction conditions to minimize washing and purification steps also contributes to waste reduction. advancedchemtech.com
Alternative Reagents and Technologies: The development of TFA-free cleavage protocols and the use of less hazardous deprotection agents like 4-methylpiperidine (B120128) (4-MP) are being explored. advancedchemtech.commdpi.com Microwave-assisted synthesis can shorten reaction times and improve yields. advancedchemtech.com Furthermore, developing methods for in-water solid-phase synthesis using water-dispersible Fmoc-amino acid nanoparticles presents a promising eco-friendly alternative. scispace.com
These advancements aim to make the production of this compound and other peptides more cost-effective and environmentally responsible. peptide.com
Exploration of Novel Biomedical and Material Science Applications
While Fmoc-dipeptides are recognized for their potential in areas like drug delivery and tissue engineering, the specific applications of this compound are less explored. rsc.orgnih.gov The ability of similar Fmoc-dipeptides to form hydrogels that can encapsulate drugs or support cell growth suggests a promising avenue for future research. rsc.orgmdpi.com For example, Fmoc-Phe-Phe hydrogels have been used to create three-dimensional scaffolds for cell culture and for the controlled release of small molecules. rsc.org
Future exploration could focus on leveraging the unique properties of this compound assemblies for specific applications. In material science, the self-assembly of dipeptides can be used to create highly ordered nanostructures. rsc.org For instance, peptide nanotubes have been used to create hydrophobic surfaces. rsc.org The development of peptide-based materials with tunable properties could lead to applications in sensors, catalysis, and electronics. The functionalization of this compound or its co-assembly with other molecules could unlock novel functionalities for advanced materials. nih.gov
Integration of Experimental and Computational Methodologies for Deeper Understanding
A synergistic approach that combines experimental techniques with computational modeling is crucial for a deeper understanding of the self-assembly of this compound. nih.gov Molecular dynamics (MD) simulations can provide atomistic-level insights into the intermolecular interactions that drive the formation of nanostructures, which can be difficult to probe experimentally. nih.govnih.gov
Computational studies have been instrumental in revealing the importance of π-stacking interactions of the Fmoc groups and hydrogen bonding in the stability of dipeptide fibrils. nih.gov These models can also predict how chemical modifications might affect the stability and properties of the resulting assemblies. nih.gov For example, simulations have been used to compare the stability of fibrils formed by different Fmoc-dipeptides by calculating their "melting" temperatures. nih.govacs.org
The future of this field lies in the close integration of experimental data from techniques like TEM, FTIR, and rheology with increasingly sophisticated computational models. rsc.orgnih.gov This integrated approach will enable a more rational design of this compound-based materials with tailored properties for specific applications by providing a predictive framework that links molecular structure to macroscopic function. rsc.org
Q & A
Q. How is Fmoc-Gly-Phe-OH synthesized using solid-phase peptide synthesis (SPPS)?
this compound is synthesized via SPPS, where the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine terminus. The process involves iterative deprotection (using 20% piperidine in DMF), coupling of amino acids with activating agents like HBTU/HOBt, and cleavage from the resin using trifluoroacetic acid (TFA). Final purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) to ≥95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
Q. How should this compound be stored to maintain stability?
Store as a lyophilized powder at -20°C in airtight containers to prevent moisture absorption. For short-term use (1–2 weeks), dissolve in anhydrous DMSO or DMF and store at 4°C . Avoid repeated freeze-thaw cycles to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS?
Coupling efficiency depends on:
- Activation Reagents : Use HBTU/HOBt with N-methylmorpholine (NMM) for optimal activation.
- Reaction Time : Extend coupling to 2–3 hours for sterically hindered residues.
- Monitoring : Employ the Kaiser test or ninhydrin assay to detect free amines, indicating incomplete coupling. Adjust molar excess (2–4 equivalents) based on residue reactivity .
Q. What strategies mitigate solubility challenges of this compound in aqueous solutions?
Q. How to address discrepancies in reported stability data of this compound under different conditions?
Contradictions often arise from variations in:
- Storage Conditions : Compare stability at -20°C (powder) vs. -80°C (solution) .
- Analytical Methods : Validate degradation products using tandem MS or 2D NMR to distinguish hydrolysis from oxidation .
Q. What are common side reactions during this compound synthesis and their solutions?
- Incomplete Deprotection : Increase piperidine concentration (25–30%) or reaction time (10–15 minutes) .
- Racemization : Use low-temperature coupling (0–4°C) and minimize base exposure .
- Truncated Sequences : Implement capping steps (e.g., acetic anhydride) after coupling to terminate unreacted chains .
Q. How to design experiments assessing this compound's role in ADC linker stability?
- In Vitro Cleavage Assays : Incubate with cathepsin B (pH 5.0) or serum to measure linker cleavage rates .
- Comparative Studies : Replace Gly-Gly-Phe with non-cleavable linkers (e.g., maleimide) and evaluate cytotoxicity in target vs. non-target cells .
- Pharmacokinetic Analysis : Track ADC stability in plasma via LC-MS/MS to quantify free drug release .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
